



The Natural Occurrence and Analysis of 4-Methoxyglucobrassicin in Plants: A Technical Guide

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Compound of Interest		
Compound Name:	4-Methoxyglucobrassicin	
Cat. No.:	B1195760	Get Quote

Introduction

4-Methoxyglucobrassicin is an indole glucosinolate, a class of sulfur-containing secondary metabolites predominantly found in plants of the order Brassicales.[1][2] Glucosinolates and their hydrolysis products are crucial to the plant's defense mechanisms against pests and pathogens and have garnered significant interest in human health research for their potential antioxidant and anti-cancer properties.[1][3] Upon tissue damage, the enzyme myrosinase hydrolyzes glucosinolates into various bioactive compounds, including isothiocyanates and indoles.[1][3]

4-Methoxyglucobrassicin, specifically, is a derivative of glucobrassicin and is recognized as a key signaling molecule in plant defense against bacterial and fungal pathogens.[3] Its biosynthesis and concentration in plants are influenced by genetic factors, environmental conditions, and external stimuli like methyl jasmonate treatment.[4][5] This guide provides a comprehensive overview of the natural occurrence of **4-methoxyglucobrassicin**, its biosynthetic pathway, its role in plant physiology, and detailed methodologies for its extraction and quantification.

Natural Occurrence and Quantitative Data

4-Methoxyglucobrassicin is found in a variety of widely consumed cruciferous vegetables. Its concentration can vary significantly between different species, cultivars, plant organs, and



developmental stages.[6][7] The following tables summarize the quantitative data on **4-methoxyglucobrassicin** content in several Brassica species.

Table 1: Concentration of **4-Methoxyglucobrassicin** in Pak Choi (Brassica rapa subsp. chinensis)

Cultivar	Plant Part	Concentration (µmol/g DW)	Reference
'Si Yue Man'	Roots	1.538	[6]
Various	Shoots & Roots	Significant correlation in content between parts (r=0.660)	[6]
Various	Leaves & Roots	Concentration increases during vegetative growth	[6]
Various	General	A major glucosinolate, alongside glucobrassicanapin and gluconapin	[8]

Table 2: Concentration of **4-Methoxyglucobrassicin** in Turnip (Brassica rapa subsp. rapa)



Plant Part	Concentration (µmol/g DW)	Notes	Reference
Greens	0.01	-	[9]
Steamed-pureed	Detected	One of four key indole glucosinolates identified	[10]
Greens	Detected	Identified as one of two indolic tryptophan- derived compounds	[11]
Leaves	Higher in first harvest	Not detected in second harvest leaves	[12]
General	Detected	One of four indole glucosinolates found	[7]

Table 3: Concentration of **4-Methoxyglucobrassicin** in Chinese Cabbage (Brassica rapa subsp. pekinensis)

Plant Part	Concentration <i>l</i> Observation	Reference
Hairy Roots	Identified as one of three primary indole glucosinolates	[2]
General	One of the predominant glucosinolates found in various cultivars	[13]
Kimchi Cabbage	Major compound, ranging from 219 ± 3 to 1483 ± 36 nmol/g	[14]

Table 4: Concentration of 4-Methoxyglucobrassicin in Broccoli (Brassica oleracea var. italica)

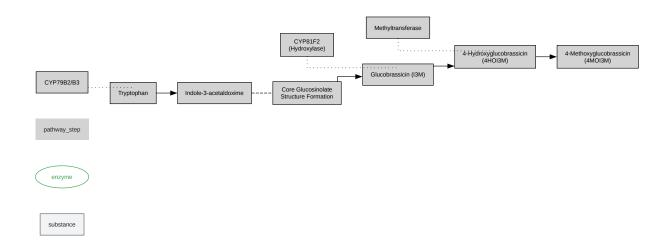


Plant Part	Observation	Reference
Sprouts	The most predominant indole glucosinolate detected	[15]
Florets	Identified and quantified alongside 5 other key glucosinolates	[16]
General	Detected in trace amounts (<0.5 mg/g DW) in broccoli heads	[17]

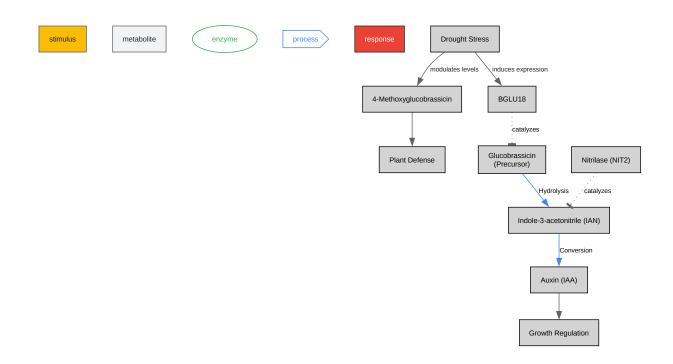
Biosynthesis of 4-Methoxyglucobrassicin

The biosynthesis of indole glucosinolates, including **4-methoxyglucobrassicin**, originates from the amino acid tryptophan.[3][18] The pathway involves a core structure formation followed by side-chain modifications. The conversion of Indole-3-yl-methyl glucosinolate (I3M), also known as glucobrassicin, to **4-methoxyglucobrassicin** (4MOI3M) is a critical secondary modification step. This conversion is catalyzed by a specific cytochrome P450 enzyme, CYP81F2, which hydroxylates the indole ring at the 4-position, followed by a methylation step.[19]

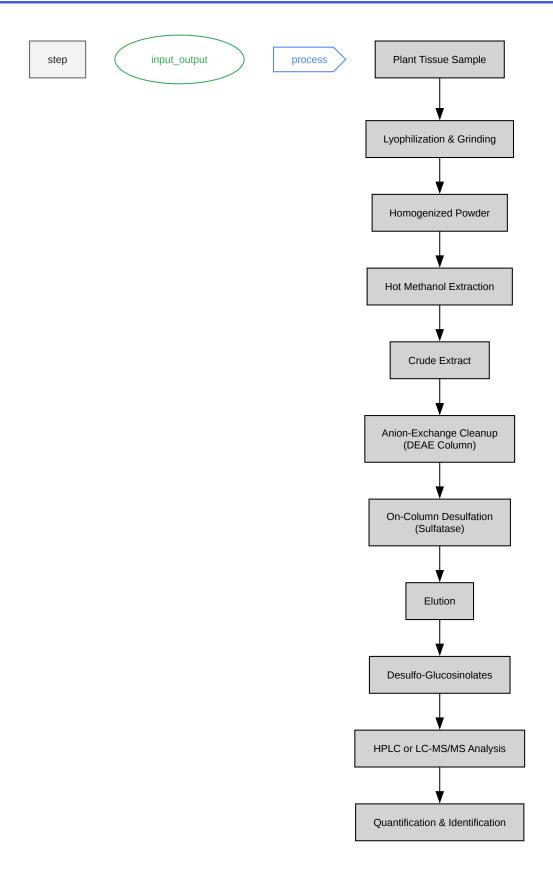












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